
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate, also known as DDFM, is an organic compound with a molecular formula of C8H6F2O4 and a molecular weight of 194.13 g/mol. It is a colorless, crystalline solid with a melting point of about 100°C. DDFM has a variety of uses in the scientific research community, including its application in organic synthesis, as a reagent in organic reactions, and as an inhibitor of enzymes.
科学的研究の応用
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is widely used in scientific research, primarily as a reagent in organic synthesis. It is used to synthesize a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It can also be used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids.
作用機序
The mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is not well understood. However, it is believed to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% also has been shown to act as an electron acceptor, which may explain its ability to inhibit enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme may lead to decreased inflammation and pain. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Inhibition of this enzyme may lead to decreased inflammation and allergies.
実験室実験の利点と制限
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively stable compound, making it ideal for use in organic synthesis. However, it does have some limitations. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is a relatively strong acid, which can cause corrosion of laboratory equipment. It is also a relatively strong oxidizing agent, which can lead to the formation of unwanted byproducts.
将来の方向性
The potential applications of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are vast, and the possibilities for future research are numerous. Some potential future directions include investigating the effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% on other enzymes, exploring its potential use as a therapeutic agent, and examining its potential as a catalyst for organic reactions. Additionally, further research into the mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% and its biochemical and physiological effects could lead to a better understanding of its potential applications.
合成法
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% can be synthesized from dimethyl malonate, an organic compound with a molecular formula of C4H6O4, and 2,2-difluorobenzoic acid, an aromatic acid with a molecular formula of C7H4F2O2. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid. The reaction yields dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate as the primary product, along with some byproducts.
特性
IUPAC Name |
dimethyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O6/c1-17-10(15)9(11(16)18-2)6-3-4-7-8(5-6)20-12(13,14)19-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQHDMEDBALKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

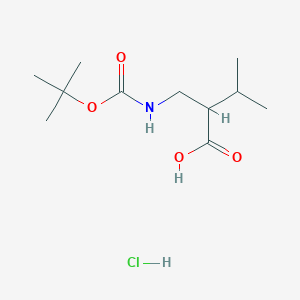
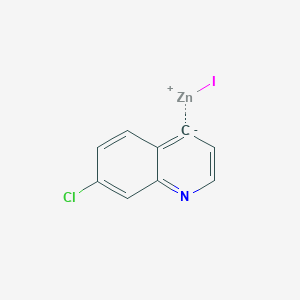
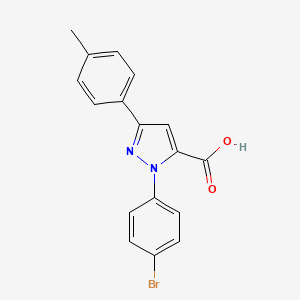
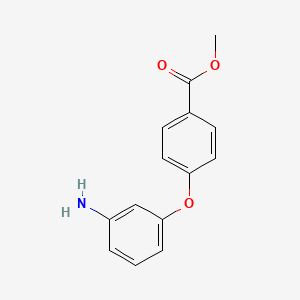

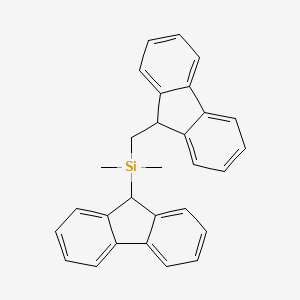
![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)

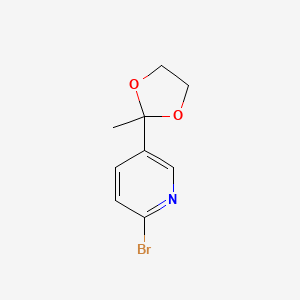




![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)